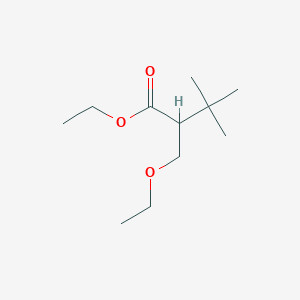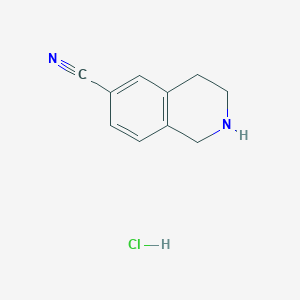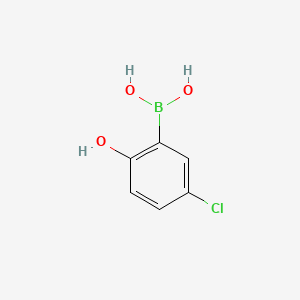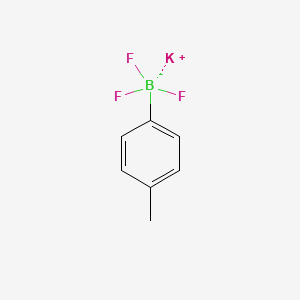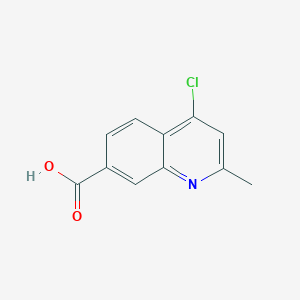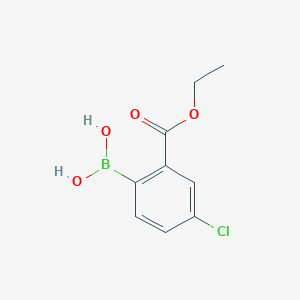
4-Chloro-2-ethoxycarbonylphenylboronic acid
Descripción general
Descripción
4-Chloro-2-ethoxycarbonylphenylboronic acid is an organic compound and a boronic acid derivative. It is an important reagent in organic synthesis, with numerous applications in research, drug development, and industrial processes. This compound has been used in a variety of reactions, including Suzuki-Miyaura cross-couplings, Heck reactions, and Stille couplings. It is also important in the synthesis of biologically active compounds, such as antibiotics and other pharmaceuticals.
Aplicaciones Científicas De Investigación
Fluorescence Quenching Mechanism
One application involves exploring the mechanism of fluorescence quenching in boronic acid derivatives. Studies have used steady-state fluorescence measurements to analyze the fluorescence quenching of similar compounds, revealing that static quenching mechanisms are active, suggesting potential applications in developing fluorescence-based sensors and analytical methods (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
Boronic acids are crucial in designing and synthesizing supramolecular assemblies. Research has shown the formation of O–H⋯N hydrogen bonds and cyclic C–H⋯O hydrogen bonding dimers in crystal structures of phenylboronic and methoxyphenylboronic acids, indicating their role in creating complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Molecular Recognition and Chemosensing
A detailed structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system highlights the importance of boronic acids in molecular recognition and chemosensing technologies. This study underlines the factors influencing the formation of intramolecular N-B dative bonds, which are vital for targeting substances such as saccharides and catecholamines (Zhu et al., 2006).
Bioorthogonal Coupling Reactions
The rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions for bioorthogonal coupling reactions presents another application. This reaction demonstrates orthogonality to protein functional groups, showcasing the potential for bioconjugation and biomolecule labeling (Dilek, Lei, Mukherjee, & Bane, 2015).
Catalytic Activities
Research on the catalytic activities of boronic acids includes studies on the rhodium-catalyzed asymmetric construction of quaternary carbon stereocenters and asymmetric 1,4-addition reactions. These studies demonstrate the utility of boronic acids in facilitating highly selective and efficient synthesis processes, crucial for pharmaceutical synthesis and materials science (Shintani, Duan, & Hayashi, 2006).
Nanocomposite Catalysis
The use of boronic acids in the synthesis and catalytic application of nanocomposites is highlighted by the preparation of an Ag/zeolite nanocomposite for oxidative hydroxylation and reduction reactions. This research shows the potential for boronic acids in environmental remediation and sustainable chemistry applications (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Supramolecular Architecture
The crystal structures of halophenylboronic acids, including a discussion on the syn−anti and syn−syn conformations and their role in forming three-dimensional structures with channels, underscores the importance of boronic acids in designing materials with specific physical properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Propiedades
IUPAC Name |
(4-chloro-2-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(11)3-4-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOKFJBESYBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629634 | |
| Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-61-5 | |
| Record name | [4-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(ethoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



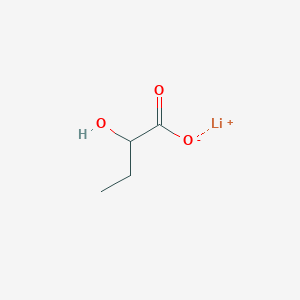
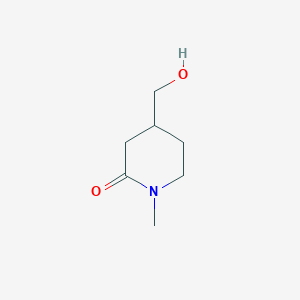
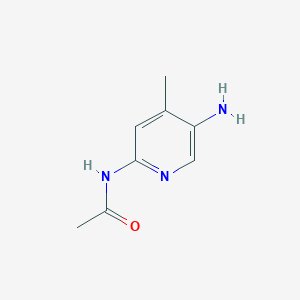

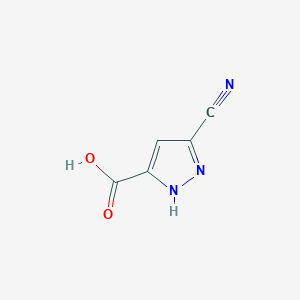

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
